Praeruptorin F
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Overview
Description
Praeruptorin F is a naturally occurring pyranocoumarin compound found in the roots of Peucedanum praeruptorum Dunn, a plant commonly used in traditional Chinese medicine. This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin F typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of coumarin derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction from Peucedanum praeruptorum roots. The process includes:
Harvesting and Drying: Roots are harvested and dried to reduce moisture content.
Extraction: The dried roots are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Praeruptorin F undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Substitution reactions often involve the replacement of functional groups with other moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives, each exhibiting unique pharmacological properties .
Scientific Research Applications
Praeruptorin F has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Praeruptorin F is often compared with other pyranocoumarins such as Praeruptorin A, B, and C. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct pharmacological properties .
Comparison with Similar Compounds
Praeruptorin A: Known for its anti-inflammatory and anti-cancer properties.
Praeruptorin B: Exhibits strong neuroprotective effects.
Praeruptorin C: Used for its anti-inflammatory and bronchodilatory effects
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(9S,10R)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,15,17,21H,1-4H3/b10-5-/t15-,17+/m1/s1 |
InChI Key |
KJWFOHVSTFGWGZ-IJOJBTCESA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O |
Origin of Product |
United States |
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